4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
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Overview
Description
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural features, which include an oxazole ring and a boronic ester group. These features make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves the reaction of 4-methyl-2-oxazoleboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form the corresponding oxazole boronic acid.
Substitution Reactions: The oxazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: For substitution reactions on the oxazole ring.
Major Products Formed
Aryl or Vinyl Oxazoles: Formed through Suzuki-Miyaura cross-coupling.
Oxazole Boronic Acids: Formed through oxidation.
Substituted Oxazoles: Formed through electrophilic substitution.
Scientific Research Applications
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole stands out due to its oxazole ring, which imparts unique electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C10H16BNO3 |
---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H16BNO3/c1-7-6-13-8(12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 |
InChI Key |
BMXBEIRREVATHP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CO2)C |
Origin of Product |
United States |
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